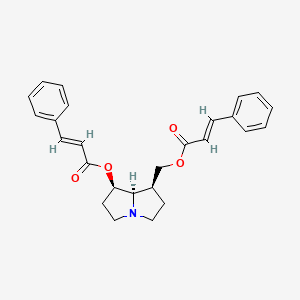

Platynecine 7,9-cinnamate diester

Description

Overview of Pyrrolizidine (B1209537) Alkaloids (PAs) as Diverse Plant Secondary Metabolites

Pyrrolizidine alkaloids represent a significant group of secondary metabolites synthesized by a wide array of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families. encyclopedia.pub These compounds are produced primarily as a defense mechanism against herbivores. encyclopedia.pub The structural foundation of PAs is the pyrrolizidine nucleus, a bicyclic system formed by two fused five-membered rings sharing a nitrogen atom. nih.govnih.gov This core structure, known as the necine base, is typically esterified with one or more aliphatic carboxylic acids, referred to as necic acids. nih.govmdpi.com The immense structural diversity of PAs, with over 660 identified compounds, arises from the various combinations of different necine bases and necic acids, as well as further chemical modifications like N-oxidation and hydroxylation. nih.govphytolab.com PAs can exist as tertiary bases or their N-oxides, with the latter being more water-soluble. encyclopedia.pubnih.gov

Structural Classification of Pyrrolizidine Alkaloids by Necine Base Type

The classification of pyrrolizidine alkaloids is primarily based on the structure of their constituent necine base. encyclopedia.pubnih.gov Four principal types of necine bases are recognized: retronecine (B1221780), heliotridine, otonecine (B3428663), and platynecine. encyclopedia.pubnih.gov A critical distinguishing feature among these types is the presence or absence of a double bond at the 1,2-position of the pyrrolizidine ring. nih.gov

Distinctive Structural Features of Platynecine-Type Necine Bases

Platynecine-type necine bases are characterized by a saturated pyrrolizidine core, meaning they lack the 1,2-double bond found in retronecine, heliotridine, and otonecine types. encyclopedia.pubnih.gov This saturation significantly influences the chemical properties of the resulting alkaloids. phytolab.comnih.gov Platynecine itself is a dihydroxylated necine base, possessing hydroxyl groups at the C-7 and C-9 positions, which are available for esterification. nih.govnih.gov The absence of the 1,2-double bond in platynecine-type PAs is a key factor in their generally lower toxicity compared to their unsaturated counterparts, as this double bond is a prerequisite for metabolic activation to toxic pyrrolic esters. phytolab.comacs.org

Contextualization of Platynecine Diesters within Pyrrolizidine Alkaloid Chemical Diversity

Specificity of Platynecine 7,9-Cinnamate Diester within the Diester Subclass

This compound is a specific example of an open-chain diester of platynecine. In this molecule, the hydroxyl groups at both the 7th and 9th positions of the platynecine necine base are esterified with cinnamic acid. Cinnamic acid is an aromatic carboxylic acid, which distinguishes this diester from those formed with aliphatic necic acids. The synthesis of macrocyclic diesters of platynecine has also been explored, creating even more complex structures. rsc.orgrsc.org

Structure

3D Structure

Properties

CAS No. |

39818-16-1 |

|---|---|

Molecular Formula |

C26H27NO4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[(1S,7R,8R)-7-[(E)-3-phenylprop-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C26H27NO4/c28-24(13-11-20-7-3-1-4-8-20)30-19-22-15-17-27-18-16-23(26(22)27)31-25(29)14-12-21-9-5-2-6-10-21/h1-14,22-23,26H,15-19H2/b13-11+,14-12+/t22-,23-,26-/m1/s1 |

InChI Key |

IXWYFCPBLJYHAU-HANHJLQTSA-N |

Isomeric SMILES |

C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)/C=C/C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CN2CCC(C2C1COC(=O)C=CC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Characterization of Platynecine 7,9 Cinnamate Diester

Botanical Sources and Distribution of Platynecine-Producing Plants

Platynecine, the core structural component of Platynecine 7,9-cinnamate diester, is a necine base found in a variety of plant species. Plants that produce platynecine and other pyrrolizidine (B1209537) alkaloids (PAs) are widely distributed globally, with a significant concentration in a few major plant families. researchgate.net It is estimated that approximately 6,000 plant species have the capacity to produce one or more types of PAs. researchgate.net

The primary plant families known to synthesize platynecine-type alkaloids include:

Boraginaceae: This family is a major source of various PAs, and many of its genera are known to produce these compounds. researchgate.net

Asteraceae (Compositae): Particularly within the tribes Senecioneae and Eupatorieae, numerous species are recognized for their significant PA content. researchgate.net

Fabaceae (Leguminosae): The genus Crotalaria is a well-documented producer of a diverse array of PAs. researchgate.net

Orchidaceae and Apocynaceae: Certain species within these families have also been identified as containing PAs. researchgate.net

While Platynecine itself is a known constituent of these plant families, the specific natural occurrence of this compound is less commonly documented. The formation of this diester involves the esterification of the 7- and 9-hydroxyl groups of the platynecine base with cinnamic acid. Cinnamic acid and its derivatives are widespread in the plant kingdom, often found in essential oils, resins, and as part of more complex molecules like lignins and flavonoids. The co-occurrence of platynecine and cinnamic acid precursors within the same plant is a prerequisite for the natural synthesis of this compound.

Phytoextraction Methodologies for Platynecine-Type Alkaloids

The extraction of platynecine-type alkaloids from plant matrices is the initial and critical step for their isolation and subsequent study. A variety of methodologies have been developed for the efficient phytoextraction of pyrrolizidine alkaloids, which are generally applicable to this compound. The choice of extraction method and solvent is crucial and depends on the chemical properties of the target alkaloids and the nature of the plant material.

PAs exist in plants as either free bases or as N-oxides. Therefore, extraction protocols are often designed to isolate both forms. Common extraction techniques include:

Maceration and Percolation: These are traditional methods involving the soaking of powdered plant material in a solvent over a period of time, with or without agitation.

Sonication: The use of ultrasonic waves can enhance the extraction efficiency by disrupting cell walls and improving solvent penetration.

Soxhlet Extraction: This continuous extraction method provides a high yield but requires careful temperature control to avoid degradation of thermolabile compounds.

Pressurized Liquid Extraction (PLE): This modern technique utilizes elevated temperatures and pressures to increase the extraction speed and efficiency.

The selection of the extraction solvent is paramount. Acidified aqueous solutions (e.g., with sulfuric acid or tartaric acid) are commonly employed to convert the alkaloids into their salt forms, which are more soluble in the aqueous phase. Subsequent basification of the aqueous extract allows for the recovery of the alkaloids in their free base form by liquid-liquid extraction with an organic solvent like chloroform (B151607) or dichloromethane. Methanol (B129727), often acidified, is also a widely used solvent for the direct extraction of both the free bases and their N-oxides.

Following the initial extraction, a clean-up step is often necessary to remove interfering substances such as pigments, fats, and sugars. Solid-phase extraction (SPE) is a common purification technique, utilizing various stationary phases to selectively retain and then elute the alkaloids.

Advanced Chromatographic Separation Techniques for Diester Isolation

The isolation of a specific compound like this compound from a complex crude extract requires the application of advanced chromatographic techniques. The polarity and structural similarity of different PAs within the same extract present a significant separation challenge. A combination of different chromatographic methods is often employed to achieve high purity.

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel and alumina are the most common stationary phases, and a gradient elution with a mixture of nonpolar and polar solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) is typically used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the fine separation and purification of individual alkaloids. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) are frequently utilized. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Preparative Thin-Layer Chromatography (pTLC): For the isolation of smaller quantities of pure compounds, pTLC can be an effective method. The separated bands of the desired compound are scraped from the plate and the compound is eluted with a suitable solvent.

Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids the use of a solid support, which can minimize sample adsorption and degradation. It has been successfully applied to the separation of various alkaloids.

The progress of the separation is monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC, often coupled with a UV detector, as the cinnamate (B1238496) moiety in this compound will exhibit strong UV absorbance.

Comprehensive Spectroscopic Characterization of this compound

The unambiguous structural elucidation of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's connectivity, stereochemistry, molecular formula, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are essential for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity. Key expected signals would include:

Protons of the platynecine core, with characteristic chemical shifts for the protons at the bridgehead carbons and those adjacent to the nitrogen atom and ester groups.

Protons of the two cinnamate moieties, including the vinylic protons (typically appearing as doublets with a large coupling constant for the trans isomer) and the aromatic protons of the phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Expected signals would include:

Carbons of the platynecine skeleton.

Carbonyl carbons of the ester groups.

Vinylic and aromatic carbons of the cinnamate groups.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, confirming the esterification positions at C-7 and C-9, and assigning all the signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the stereochemistry of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Platynecine Core | ||

| C-1 | - | ~60-65 |

| C-2 | ~2.0-2.5 | ~30-35 |

| C-3 | ~3.0-3.5 | ~55-60 |

| C-5 | ~3.0-3.5 | ~55-60 |

| C-6 | ~2.0-2.5 | ~30-35 |

| C-7 | ~5.0-5.5 | ~70-75 |

| C-8 | ~3.5-4.0 | ~75-80 |

| C-9 | ~4.5-5.0 | ~60-65 |

| Cinnamate Moiety | ||

| C=O | - | ~165-170 |

| Vinylic CH | ~6.3-6.6 (d) | ~118-122 |

| Vinylic CH | ~7.6-7.9 (d) | ~145-150 |

| Aromatic CH | ~7.2-7.6 | ~128-131 |

| Aromatic C (ipso) | - | ~134-136 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is essential for determining the accurate mass of the molecule, which allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, HRMS would confirm the expected molecular formula of C₂₆H₂₇NO₄.

Mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. In the case of this compound, characteristic fragmentation would likely involve:

Cleavage of the ester bonds: This would result in the loss of one or both cinnamate groups, leading to fragment ions corresponding to the platynecine core with one or no ester substituents.

Fragmentation of the platynecine skeleton: The pyrrolizidine ring system can undergo characteristic cleavages, providing further structural confirmation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| 417.19 | [M+H]⁺ (Protonated molecule) |

| 270.14 | [M - Cinnamic acid + H]⁺ |

| 156.11 | [Platynecine core]⁺ |

| 148.06 | [Cinnamic acid + H]⁺ |

| 131.05 | [Cinnamoyl cation]⁺ |

| 103.05 | [Styrene fragment]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., ESI, CI, EI).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

C=O stretching: A strong band around 1710-1730 cm⁻¹ indicative of the ester carbonyl groups.

C=C stretching: Bands for the vinylic and aromatic carbon-carbon double bonds in the cinnamate moieties, typically in the range of 1600-1650 cm⁻¹.

C-O stretching: Bands for the ester C-O bonds around 1100-1300 cm⁻¹.

Aromatic C-H bending: Characteristic bands for the substituted phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The cinnamate groups in this compound are strong chromophores. The UV-Vis spectrum would be expected to show a strong absorption maximum (λmax) around 280 nm, which is characteristic of the extended conjugation between the phenyl ring and the carbon-carbon double bond of the cinnamate system.

Scientific Focus: The Chemical Profile of this compound

Initial research into the chemical compound this compound has revealed a significant lack of specific scientific data. Extensive searches of available scientific literature and chemical databases did not yield any direct information regarding the natural occurrence, isolation, or detailed structural characterization of this specific diester.

Platynecine is a known necine base, a fundamental structural component of a class of naturally occurring compounds called pyrrolizidine alkaloids (PAs). researchgate.netsdsu.edunih.govmdpi.comresearchgate.netencyclopedia.pubresearchgate.net PAs are esters, formed by the chemical bonding of a necine base with one or more acidic molecules known as necic acids. sdsu.edumdpi.comnih.gov The esterification, or bonding, can occur at various positions on the necine base, commonly at the C-7 and C-9 locations. When two necic acids are attached, the resulting compound is referred to as a diester. researchgate.netsdsu.edumdpi.comnih.gov

The structure of this compound would theoretically consist of the platynecine base with two cinnamic acid molecules attached at the 7th and 9th carbon positions. Cinnamic acid is a well-known aromatic acid. While the synthesis of various platynecine diesters has been documented in scientific literature, a specific diester involving two cinnamic acid molecules does not appear to have been reported as a naturally occurring compound. electronicsandbooks.comrsc.org

Consequently, there is no available information on the following key aspects of this compound:

Natural Occurrence: There are no documented findings of this compound in any plant species or other natural sources. Pyrrolizidine alkaloids are commonly found in plant families such as Asteraceae, Boraginaceae, and Fabaceae, but this specific diester has not been identified among them. mdpi.com

Isolation: As the compound has not been found in nature, there are no established methods for its isolation from natural sources.

Structural Characterization: No spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), is available for this compound.

X-ray Crystallography: There have been no X-ray crystallography studies performed on this compound, which would be necessary to determine its absolute stereochemistry. nih.govresearchgate.net

Biosynthetic Pathways and Regulation of Platynecine 7,9 Cinnamate Diester

Central Precursors and Early Enzymatic Steps in Pyrrolizidine (B1209537) Alkaloid Biosynthesis (e.g., Ornithine-Derived)

The biosynthesis of the pyrrolizidine alkaloid backbone, from which Platynecine is derived, originates from the amino acid ornithine. researchgate.netegpat.com Isotope labeling studies have definitively shown that ornithine is a primary precursor, providing the C4N unit essential for the pyrrolizidine skeleton. epharmacognosy.comnih.gov While ornithine can be directly decarboxylated to putrescine, in many PA-producing plants, this conversion happens via arginine. epharmacognosy.com

The initial committed step in the PA biosynthetic pathway is the formation of homospermidine. mdpi.com This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which condenses two molecules of putrescine. epharmacognosy.comresearchgate.net HSS represents a key evolutionary recruitment, having evolved multiple times from deoxyhypusine (B1670255) synthase (DHS), an enzyme from primary metabolism. researchgate.net The formation of homospermidine is a critical juncture, channeling primary metabolites into the specialized secondary metabolism of PAs. mdpi.com Following this, homospermidine undergoes oxidative deamination, which initiates the cyclization cascade to form the characteristic bicyclic pyrrolizidine nucleus. nih.govresearchgate.net

Divergent Pathways Leading to the Platynecine Necine Base Scaffold

Following the initial formation of the basic pyrrolizidine ring structure, the pathway diverges to create a variety of necine bases, including platynecine. nih.govresearchgate.net The common intermediate, likely pyrrolizidine-1-carbaldehyde, stands at a metabolic branch point. nih.gov Pathways leading to unsaturated necine bases like retronecine (B1221780) involve desaturation reactions.

In contrast, the formation of the platynecine scaffold involves reactions that result in a saturated necine base. nih.gov Platynecine is characterized by hydroxyl groups at the C-7 and C-9 positions and lacks the 1,2-double bond found in many other toxic PAs. nih.gov The specific enzymes, likely reductases, responsible for ensuring the saturation of the platynecine core are a key feature of this divergent path, distinguishing it from the pathways leading to retronecine or otonecine (B3428663) type bases. researchgate.net This structural difference, particularly the saturation, is significant as saturated PAs are generally considered non-toxic. nih.gov

Elucidation of Enzymatic Esterification at C-7 and C-9 Positions with Cinnamic Acid Derivatives

The final structure of Platynecine 7,9-cinnamate diester is achieved through the esterification of the platynecine necine base. researchgate.net The hydroxyl groups located at the C-7 and C-9 positions of the platynecine scaffold serve as the attachment points for two molecules derived from cinnamic acid. nih.gov

This esterification is not a spontaneous event but is catalyzed by specific enzymes. The necic acids, in this case, cinnamic acid, must first be activated. This activation typically involves the formation of a coenzyme A (CoA) thioester. nih.gov The activated cinnamic acid derivative is then transferred to the platynecine base by an acyltransferase, likely belonging to the BAHD family of acyltransferases, which are commonly involved in the acylation of plant secondary metabolites. nih.gov The process results in the formation of a diester, with cinnamate (B1238496) moieties attached to both the C-7 and C-9 positions of the platynecine ring. nih.gov

Environmental and Developmental Regulation of Platynecine Diester Production

The production of pyrrolizidine alkaloids, including this compound, is tightly regulated by both developmental and environmental factors. PAs primarily function as chemical defenses against herbivores, and their synthesis is often induced or enhanced in response to herbivore attacks. nih.govmdpi.comresearchgate.net

The plant hormone methyl jasmonate, which mediates responses to wounding and herbivory, has been shown to be a key regulator of PA production. mdpi.comfrontiersin.org Application of methyl jasmonate can lead to an increase in the transcription of PA biosynthetic genes and a subsequent accumulation of the alkaloids. frontiersin.org The concentration and composition of PAs can also vary depending on the developmental stage of the plant and the specific plant organ, indicating a complex developmental regulation. mdpi.com This intricate regulatory network ensures that the plant can deploy its chemical defenses when and where they are most needed, optimizing resource allocation while maintaining protection.

Chemical Synthesis and Analog Design of Platynecine Diesters

Total Synthesis Approaches to the Platynecine Necine Base

The synthesis of the platynecine necine base is a significant challenge in organic chemistry, primarily due to the need to construct the bicyclic pyrrolizidine (B1209537) ring system while controlling the stereochemistry of three contiguous stereocenters. clockss.org The first synthetic effort was reported in 1972 by Visconti and Buzek, whose strategy involved the manipulation of a bicyclic pyrrole, which underwent hydrogenation and a chemoselective reduction of a ketone. clockss.org

Over the decades, numerous diverse strategies have been developed to achieve the total synthesis of platynecine. clockss.org Many of these approaches utilize key chemical intermediates to build the required framework and establish the correct stereochemistry. One notable intermediate is the Geissman-Waiss lactone, which has been used in formal syntheses of the necine base. clockss.org An alternative and often more direct route to obtaining (-)-platynecine is through the catalytic hydrogenation of (+)-retronecine, a more readily available pyrrolizidine alkaloid. rsc.orgpsu.edu This method efficiently converts the double bond in the retronecine (B1221780) ring into the saturated system of platynecine.

| Synthetic Strategy/Precursor | Key Transformation | Reference |

| Bicyclic Pyrrole Derivative | Hydrogenation & Ketone Reduction | clockss.org |

| Geissman-Waiss Lactone | Lactone Reduction | clockss.org |

| (+)-Retronecine | Catalytic Hydrogenation | rsc.orgpsu.edu |

Regioselective and Stereoselective Esterification Strategies for C-7 and C-9 Cinnamoyl Moieties

Once the platynecine base is obtained, the subsequent challenge lies in the regioselective and stereoselective esterification of the hydroxyl groups at the C-7 and C-9 positions with cinnamoyl moieties. Platynecine possesses a secondary alcohol at C-7 and a primary alcohol at C-9. Generally, the primary C-9 hydroxyl is more sterically accessible and more reactive than the secondary C-7 hydroxyl.

This difference in reactivity can be exploited to achieve regioselectivity. For instance, studies on the esterification of related pyrrolizidine alkaloids have shown that reaction with acid anhydrides can lead predominantly to the formation of 9-monoesters. rsc.orgpsu.edu To synthesize a 7,9-diester, one might employ harsher conditions or a stepwise approach. A common strategy involves:

Initial esterification at the more reactive C-9 position.

Subsequent esterification at the C-7 position, which may require a different coupling agent or more forcing conditions.

Alternatively, protecting group chemistry can be employed to reverse the natural reactivity. The C-9 hydroxyl could be selectively protected, directing the first cinnamoyl group to the C-7 position, followed by deprotection and esterification at C-9. The stereochemistry at the C-7 position is dictated by the starting platynecine base, and the esterification step itself does not typically alter this chiral center.

Synthesis of Macrocyclic and Open-Chain Platynecine Cinnamate (B1238496) Diester Analogues

The synthesis of both open-chain and macrocyclic diester analogues of platynecine has been a subject of significant research.

Open-Chain Analogues: The target molecule, Platynecine 7,9-cinnamate diester, is itself an open-chain diester. Its direct synthesis involves the esterification of both the C-7 and C-9 hydroxyl groups of platynecine with two equivalents of a suitable cinnamoyl derivative, such as cinnamoyl chloride or cinnamic anhydride (B1165640), in the presence of a base.

Macrocyclic Analogues: The synthesis of macrocyclic diesters of (–)-platynecine has been successfully achieved, resulting in analogues with 10- and 11-membered rings. rsc.orgpsu.edu This process involves a multi-step sequence:

Mono-esterification: Platynecine is treated with a dicarboxylic acid anhydride (e.g., succinic anhydride, glutaric anhydride) to form a seco-acid, where one carboxylic acid group of the linker is esterified to the necine base. rsc.orgpsu.edu

Activation and Cyclization: The remaining free carboxylic acid on the linker is activated, often as an S-2-pyridyl thioester. rsc.orgpsu.edu

Macrolactonization: The crucial ring-closing step is performed under high-dilution conditions. rsc.orgpsu.edu This favors the intramolecular reaction to form the macrocycle over intermolecular polymerization. rsc.orgpsu.edu

| Dicarboxylic Anhydride Linker | Resulting Macrocycle Ring Size | Reference |

| Succinic Anhydride | 10-membered | rsc.orgpsu.edu |

| Glutaric Anhydride | 11-membered | rsc.orgpsu.edu |

| cis-Cyclohexane-1,2-dicarboxylic Anhydride | 10-membered | rsc.orgpsu.edu |

| trans-Cyclohexane-1,2-dicarboxylic Anhydride | 10-membered | rsc.orgpsu.edu |

Development of Platynecine Diester Analogues with Modified Cinnamate Side Chains

Further structural diversity can be introduced by modifying the cinnamate side chains themselves. Instead of using cinnamic acid, various substituted analogues can be employed in the esterification process. nih.gov This allows for the systematic exploration of how different substituents on the aromatic ring of the cinnamate moiety affect the properties of the final diester.

The synthesis of these analogues follows the same esterification strategies described previously, but utilizes modified cinnamic acid precursors. nih.gov Examples of such precursors include phenolic acids that are common in nature. These modifications can introduce new functional groups, such as hydroxyl or methoxy (B1213986) groups, onto the side chains. nih.gov

| Modified Cinnamate Precursor | Chemical Name | Potential Modification | Reference |

| p-Coumaric acid | 4-hydroxycinnamic acid | Introduction of a 4-hydroxyl group | nih.gov |

| Caffeic acid | 3,4-dihydroxycinnamic acid | Introduction of a catechol moiety | nih.gov |

| Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | Introduction of hydroxyl and methoxy groups | nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis, which integrates chemical reactions with highly selective enzymatic transformations, offers a powerful alternative for constructing platynecine diesters. nih.gov Biocatalysts, particularly enzymes like lipases, are renowned for their ability to perform reactions with high regio- and stereoselectivity under very mild conditions, often eliminating the need for complex protecting group strategies. nih.govnih.gov

A potential chemoenzymatic route for the synthesis of a platynecine cinnamate diester could involve:

Enzymatic Regioselective Esterification: An immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to selectively acylate the more reactive primary C-9 hydroxyl of platynecine with a cinnamate derivative. nih.gov This enzymatic step would yield the 9-cinnamoyl monoester with high precision.

Chemical Esterification: The remaining secondary C-7 hydroxyl could then be esterified in a subsequent chemical step to complete the synthesis of the 7,9-diester.

This approach leverages the strengths of both methodologies: the unparalleled selectivity of enzymes and the broad scope of traditional chemical reactions. nih.gov Biocatalysis can also be employed for the kinetic resolution of racemic intermediates, providing enantiomerically pure building blocks for the total synthesis of the necine base. nih.gov

Analytical Methodologies for Detection and Quantification of Platynecine 7,9 Cinnamate Diester

Optimized Sample Preparation Protocols for Diverse Matrices

Effective sample preparation is fundamental to the reliable analysis of Platynecine 7,9-cinnamate diester, as it aims to extract the compound from the sample matrix while minimizing interferences. nih.govwaters.com The choice of protocol depends heavily on the nature of the matrix, which can range from herbal products and teas to honey and other foodstuffs. mdpi.comnih.gov

Traditional extraction methods like maceration and Soxhlet extraction are often time-consuming and require large volumes of organic solvents. nih.govmdpi.com Modern advanced techniques offer more efficient and environmentally friendly alternatives for extracting pyrrolizidine (B1209537) alkaloids, including this compound.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), for its liquid-like solvating power and gas-like transport properties. mdpi.comresearchgate.net The solvating strength of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction. mdpi.com For polar compounds like alkaloids, the polarity of CO2 can be increased by adding a modifier, such as ethanol (B145695) or methanol (B129727). core.ac.ukresearchgate.net SFE has been successfully applied to extract various natural products, including alkaloids and cinnamic acid derivatives, from plant matrices. researchgate.netnih.gov The process is faster than conventional methods and avoids the use of toxic organic solvents, making it a "green" technology. researchgate.netcore.ac.uk

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com The direct and efficient heating of the matrix leads to the rapid rupture of plant cells, enhancing the release of target compounds into the solvent. mdpi.com Studies on related compounds have shown that MAE can significantly reduce extraction time and solvent consumption compared to conventional methods like heat reflux extraction. mdpi.com Key parameters for optimizing MAE include microwave power, extraction time, and the ratio of solvent to sample material. mdpi.comnih.gov This technique has proven effective for extracting flavonoids and other phytochemicals, indicating its potential for the efficient extraction of this compound. mdpi.com

Table 1: Comparison of Advanced Extraction Techniques for Pyrrolizidine Alkaloids

| Parameter | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|

| Principle | Utilizes a supercritical fluid (e.g., CO2) with tunable solvating power. mdpi.com | Uses microwave energy for rapid heating of the solvent and sample matrix. mdpi.com |

| Typical Solvents | Supercritical CO2, often with a polar modifier like ethanol or methanol. core.ac.ukresearchgate.net | Polar solvents such as methanol, ethanol, or acidified water. mdpi.comnih.gov |

| Key Optimization Variables | Pressure, temperature, CO2 flow rate, modifier percentage. mdpi.com | Microwave power, extraction time, solvent-to-sample ratio. mdpi.com |

| Advantages | Environmentally friendly (uses non-toxic CO2), fast, selective, easy solvent removal. researchgate.netcore.ac.uk | Very fast, reduced solvent volume, improved extraction yield, energy-saving. mdpi.com |

| Applicability | Effective for extracting alkaloids and other natural products from plant materials. mdpi.comresearchgate.net | Widely used for various phytochemicals, including flavonoids and chalcones. mdpi.comnih.gov |

The co-extraction of other compounds from a complex matrix can interfere with the analysis of this compound, either by suppressing or enhancing the instrument's signal. This "matrix effect" can compromise the accuracy and sensitivity of quantification. waters.com Therefore, a robust clean-up step following extraction is essential.

Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up PA extracts. waters.commdpi.comnih.gov For basic compounds like pyrrolizidine alkaloids, strong cation-exchange (SCX) SPE cartridges are particularly effective. waters.comcapes.gov.br The general procedure involves:

Loading the acidified sample extract onto the SCX sorbent.

The positively charged alkaloids are retained by the sorbent.

Neutral and acidic interferences are washed away with a non-polar solvent.

The target alkaloids are then eluted using a basic solvent (e.g., ammoniated methanol). waters.com

This approach significantly reduces matrix components, leading to cleaner chromatograms and improved detection sensitivity. waters.com Besides conventional SPE, other strategies include the use of novel sorbents like mesostructured silica (B1680970) and automated SPE systems to enhance throughput and reproducibility. nih.govresearchgate.net The use of an isotope-labeled internal standard during analysis is another critical strategy to compensate for any remaining matrix effects and variations in recovery. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred analytical technique for the determination of pyrrolizidine alkaloids, including this compound. nih.govnih.govnih.gov Its high sensitivity and selectivity allow for the detection of trace levels of these compounds in complex mixtures. nih.govmdpi.com The combination of chromatographic separation with mass-based detection provides a high degree of confidence in both the identification and quantification of the analyte. nih.govmdpi.com

The move from conventional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant advantages. UHPLC systems use columns with smaller particles (<2 µm), which results in higher resolution, better separation efficiency, and much faster analysis times. mdpi.comrestek.com For the analysis of PAs, which often include many structurally similar isomers, the enhanced resolving power of UHPLC is crucial. mdpi.com

Coupling UHPLC with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap™ or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for confirming its identity. nih.gov HRMS can help differentiate the target analyte from background interferences with the same nominal mass, thereby increasing the reliability of the identification. nih.govnih.gov

Table 2: Typical UHPLC-HRMS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Conditions and Rationale |

|---|---|

| Column | Reversed-phase C18 or HSS T3 columns (e.g., 100 mm x 2.1 mm, <2 µm particle size). These provide good retention and separation for PAs. mdpi.comrestek.com |

| Mobile Phase | A: Water with an acidic modifier (e.g., 0.1% formic acid). B: Acetonitrile (B52724) or methanol with the same modifier. The acid improves peak shape and ionization efficiency. mdpi.comnih.gov |

| Gradient Elution | A gradient from low to high organic phase (e.g., 5% to 80% B over 10-15 minutes) is used to separate PAs with varying polarities. mdpi.com |

| Flow Rate | Typically 0.3-0.5 mL/min, compatible with UHPLC systems and standard ESI sources. mdpi.com |

| Mass Analyzer | High-resolution instruments like Orbitrap or Q-TOF for accurate mass measurements (<5 ppm error). nih.govnih.gov |

Ionization: For the analysis of pyrrolizidine alkaloids, which are basic nitrogen-containing compounds, Electrospray Ionization (ESI) in the positive ion mode is the most common and effective technique. nih.gov ESI is a soft ionization method that typically produces a protonated molecular ion [M+H]+, which provides crucial molecular weight information. nih.gov Other techniques like Atmospheric Pressure Chemical Ionization (APCI) have also been used. capes.gov.br

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. In an MS/MS experiment, the [M+H]+ ion of the target compound is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions, creating a unique "fingerprint" that confirms its identity. For pyrrolizidine alkaloids, fragmentation typically occurs at the ester linkages and within the necine base core. researchgate.net Common fragment ions observed for PAs with an unsaturated necine base often include m/z values such as 120 and 136, which correspond to the core pyrrolizidine structure. nih.gov Analysis of these specific fragmentation patterns allows for unambiguous identification even in complex matrices.

Quantification: The most robust method for quantifying PAs is tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. mdpi.com This technique involves monitoring a specific transition from a precursor ion (the molecular ion) to a product ion (a characteristic fragment). MRM is highly selective and sensitive, as it filters out most chemical noise, allowing for accurate quantification even at very low concentrations. researchgate.net To ensure accuracy, calibration curves are constructed using analytical standards, often prepared in a blank sample matrix ("matrix-matched calibration") to account for matrix effects. waters.com Method validation includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery to ensure the method is reliable and fit for purpose. mdpi.comresearchgate.netnih.gov For PAs in food matrices, LOQs are often in the range of 0.05 to 2.5 µg/kg. mdpi.com

Internal Standard Selection: The use of an internal standard (IS) is crucial for accurate quantification in LC-MS. koreascience.kr An IS is a compound added to the sample at a known concentration before processing, which helps to correct for variations in extraction recovery and instrument response. proquest.com The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound), as it has nearly identical chemical properties and chromatographic behavior but is distinguishable by mass. When a specific isotope-labeled standard is unavailable, a structurally similar compound from the same chemical class that is not present in the sample may be used. nih.govkoreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Platynecine Diesters

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, pyrrolizidine alkaloids like platynecine diesters often lack the necessary volatility and can be thermally labile, presenting a challenge for direct GC-MS analysis. nih.gov To overcome this, chemical derivatization is employed to convert the analytes into more volatile and stable forms suitable for gas chromatography. nih.govnih.gov

The derivatization process typically involves a two-step reaction. First, the PA is often esterified, for example, by reacting with 2 M hydrochloric acid in methanol. nih.govresearchgate.net This is followed by an acylation step using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA) in a solvent like ethyl acetate (B1210297). nih.govresearchgate.netresearchgate.net This process creates derivatives, such as methyl ester-pentafluoropropionyl amides, which are amenable to GC-MS analysis. nih.govnih.gov The resulting derivatives can then be quantified with high sensitivity, often using electron-capture negative-ion chemical ionization (ECNICI), which is particularly effective for halogenated compounds. nih.gov

Table 1: Example Derivatization Conditions for GC-MS Analysis

| Analyte Class | Derivatization Reagent(s) | Reaction Conditions | Purpose | Source |

| γ-Glutamyl Peptides | 1. 2 M HCl in CH3OH 2. Pentafluoropropionic anhydride (PFPA) | 1. 80°C for 60 min 2. 65°C for 30 min | Creates volatile and stable methyl ester-PFP derivatives. | nih.gov, researchgate.net |

| Biogenic Amines | Pentafluoropropionic anhydride (PFPA) in ethyl acetate | 65°C for 30-60 min | Forms pentafluoropropionic (PFP) derivatives for analysis. | researchgate.net, mdpi.com |

| Peptides | Pentafluorobenzyl bromide (PFB-Br) in aqueous acetone | 50°C for 60 min | Creates pentafluorobenzyl (PFB) esters for sensitive GC-MS analysis in ECNICI mode. | nih.gov, nih.gov |

Capillary Electrophoresis and Immunoassay-Based Detection Methods for Pyrrolizidine Alkaloids

Beyond traditional chromatography, other techniques offer alternative approaches for PA detection.

Capillary Electrophoresis (CE) is an increasingly utilized separation technique for analyzing bioactive compounds in complex matrices like herbal materials. nih.gov The method is based on the migration of charged particles within a narrow capillary under the influence of an electric field. nih.gov Its high efficiency and the requirement for only small sample volumes make it an attractive option. The World Health Organization recommends CE for verifying the authenticity of herbal raw materials. nih.gov For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS), which allows for low detection limits and provides structural information about the analytes. nih.gov

Immunoassay-Based Detection Methods , particularly the enzyme-linked immunosorbent assay (ELISA), provide a rapid and sensitive means for screening large numbers of samples for PA contamination. nih.gov These methods rely on the specific binding of antibodies to target PAs. Polyclonal antibodies can be developed to recognize specific PAs or their metabolites. nih.govnih.gov For instance, ELISAs have been successfully developed to detect PAs like retrorsine (B1680556) and monocrotaline (B1676716) at parts-per-billion (ppb) levels. nih.gov The process involves synthesizing haptens from the target PAs, which are then used to immunize animals (e.g., rabbits) to produce the necessary antibodies. nih.gov These antibodies can also be used to detect pyrrole-protein adducts in blood, which serve as a crucial biomarker for diagnosing PA exposure and poisoning. nih.govconsensus.app

Table 2: Performance of Immunoassays for Pyrrolizidine Alkaloid Detection

| Target Analyte | Assay Type | 50% Inhibition (I₅₀) | Detection Limits | Cross-Reactivity Notes | Source |

| Retrorsine | Polyclonal antibody-based ELISA | 0.9 ± 0.2 ppb | 0.5 - 10 ppb | Detects retrorsine N-oxide (I₅₀ of 1 ppb) and senecionine (B1681732) (I₅₀ of 100 ppb). | nih.gov |

| Monocrotaline | Polyclonal antibody-based ELISA | 36 ± 9 ppb | 5 - 500 ppb | No cross-reactivity with retrorsine or senecionine. | nih.gov |

| Retronecine (B1221780) | Polyclonal antibody-based ELISA | 3000 ± 600 ppb | 600 - 10,000 ppb | No cross-reactivity with swainsonine (B1682842) or lupinine (B175516) alkaloids. | nih.gov |

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision

The validation of any analytical method is crucial to ensure that the results are reliable and fit for purpose. For the analysis of PAs like this compound, key validation parameters include sensitivity, selectivity, accuracy, and precision. nih.gov

Sensitivity is typically defined by the method's Limit of Detection (LOD) and Limit of Quantification (LOQ). For PA analysis in various foods, methods have achieved LOQs as low as 0.6 µg/kg for individual compounds and 0.3–1 µg/L in infusions, demonstrating the high sensitivity required for regulatory compliance. waters.comresearchgate.net

Selectivity refers to the method's ability to distinguish the target analyte from other components in the sample matrix, such as isomers, which are common among PAs. waters.com This is often achieved through a combination of effective chromatographic separation and specific sample clean-up procedures, such as solid-phase extraction (SPE) with materials like Oasis MCX, which helps to remove interfering substances. waters.com

Accuracy measures the closeness of the experimental value to the true value. It is commonly assessed through spike-and-recovery experiments, where a known amount of the analyte is added to a blank matrix. Validated methods for PAs have demonstrated excellent accuracy, with recoveries typically ranging from 82.1% to 108.2%. nih.gov

Precision reflects the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD). For PA analysis, methods have shown good repeatability, with %RSD values often below 20%. nih.govresearchgate.net The Horwitz Ratio (HorRat) is another metric used to evaluate precision, with values between 0.5 and 2.0 generally considered acceptable. nih.gov

Table 3: Summary of Method Validation Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Method | Matrix | Finding | Source |

| Sensitivity (LOQ) | LC-MS/MS | Plant-based foods, Honey | 0.6 µg/kg for individual PAs | waters.com |

| Sensitivity (LOQ) | LC-MS/MS | Herbal Infusions | 0.3 - 1 µg/L | researchgate.net |

| Accuracy (Recovery) | LC-MS | Plants, Corn Syrup | 84.6% - 108.2% | nih.gov |

| Accuracy (Recovery) | LC-MS/MS | Herbal Infusions | 79% - 97% | researchgate.net |

| Precision (%RSD) | LC-MS | Plants | 3.8% - 20.8% | nih.gov |

| Precision (%RSD) | LC-MS/MS | Herbal Infusions | ≤ 17% | researchgate.net |

Mechanistic Biological Interactions and Ecological Roles of Platynecine Diesters

Comparative Metabolic Fate of Saturated Platynecine-Type Alkaloids in Biological Systems

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of plant secondary metabolites, classified into three main types based on the structure of their necine base: retronecine (B1221780), otonecine (B3428663), and platynecine. nih.gov The toxicity of these alkaloids is largely determined by the structure of this base. Retronecine and otonecine types possess a 1,2-unsaturated necine base, which can be metabolized in the liver to form highly reactive pyrrolic esters. nih.govnih.gov These reactive metabolites are responsible for the well-documented hepatotoxicity associated with these PAs. nih.govnih.gov In contrast, platynecine-type PAs have a saturated necine base, a structural feature that renders them significantly less toxic. nih.govresearchgate.net

Absence of Metabolic Activation to Reactive Pyrrolic Esters in Platynecine Diesters

The defining metabolic characteristic of platynecine diesters, and other platynecine-type PAs, is their inability to be converted into the toxic pyrrolic ester intermediates that characterize their unsaturated counterparts. nih.govnih.gov The presence of a saturated necine base in platynecine means that the initial and critical step of metabolic activation—the introduction of a double bond to form a dehydropyrrolizidine alkaloid (dehydro-PA)—does not occur. nih.govnih.gov Studies comparing the metabolism of platyphylline (B179411), a representative platynecine-type PA, with toxic PAs have confirmed that the metabolic pathway of platyphylline does not lead to the formation of these reactive pyrrolic esters. nih.gov This was demonstrated by the absence of pyrrole-protein adducts in in-vitro systems treated with platynecine-type PAs, in contrast to the significant adduct formation seen with retronecine and otonecine types. nih.gov This fundamental difference in metabolic fate is the primary reason for the nontoxic nature of platynecine diesters. nih.gov

Identification and Characterization of Non-Reactive Excreted Metabolites

Although platynecine diesters are not metabolized into reactive pyrrolic esters, they do undergo metabolic transformation. nih.gov Research on platyphylline has shown that it undergoes oxidative metabolism, leading to the formation of a novel, water-soluble metabolite identified as dehydroplatyphylline carboxylic acid. nih.gov This metabolite is readily excreted and, importantly, does not interact with cellular macromolecules, thus avoiding the cellular damage caused by the pyrrolic esters of toxic PAs. nih.gov The formation of such non-reactive, excretable metabolites is a key detoxification pathway for platynecine-type alkaloids. nih.gov

Role of Cytochrome P450s in Platynecine Diester Metabolism Leading to Detoxification Pathways

Interestingly, the same family of enzymes responsible for the toxification of unsaturated PAs, the cytochrome P450s (CYPs), are also involved in the metabolism of platynecine diesters. nih.gov Specifically, CYP3A4, a major human CYP enzyme, has been shown to mediate the oxidative metabolism of platyphylline. nih.gov However, instead of leading to toxic activation, the action of CYP3A4 on platyphylline results in the formation of the aforementioned non-toxic, water-soluble metabolite, dehydroplatyphylline carboxylic acid. nih.gov This highlights a crucial divergence in metabolic pathways dictated by the structure of the necine base. While CYPs activate unsaturated PAs to toxic intermediates, they facilitate the detoxification of saturated platynecine-type PAs by converting them into easily excretable, harmless compounds. nih.gov

Contributions of Platynecine Diesters to Plant Chemical Ecology

Plants produce a vast array of secondary metabolites that are not essential for their primary growth and development but play a crucial role in their interactions with the environment. nih.gov These compounds, including platynecine diesters, are key components of a plant's chemical defense system. researchgate.net

Defensive Functions Against Generalist Herbivores and Pathogens

Platynecine diesters, as part of the broader group of pyrrolizidine alkaloids, contribute to the chemical defense of plants against a wide range of generalist herbivores. researchgate.netresearchgate.net These alkaloids can act as toxins, feeding deterrents, or antinutritive compounds, thereby reducing the damage caused by insects and other herbivores. nih.govuv.mx The production of these defensive compounds can be constitutive, meaning they are always present in the plant, or induced, where their production is triggered by herbivore attack. nih.gov While platynecine diesters are considered non-toxic to vertebrates due to their metabolic fate, they can still be effective deterrents against invertebrate herbivores. nih.govresearchgate.net The defensive role of alkaloids can also extend to protection against pathogens like fungi and bacteria. researchgate.net

Sequestration, Metabolism, and Utilization of Platynecine Diesters by Specialist Insects

While many generalist herbivores are deterred by platynecine diesters and other PAs, some specialist insects have evolved the ability to not only tolerate but also utilize these compounds for their own benefit. researchgate.netresearchgate.netnih.gov These specialist insects can sequester the alkaloids from their host plants and store them in their own bodies, often in a non-toxic form, to use as a defense mechanism against their own predators and parasitoids. researchgate.net

For example, the neotropical leaf-beetle Platyphora boucardi sequesters tertiary pyrrolizidine alkaloids from its host plant. nih.govresearchgate.net These insects have developed specific biochemical mechanisms to handle and store these potentially toxic compounds without harming themselves. nih.gov This sequestration is an active and selective process, often involving specific transport mechanisms from the gut to other body compartments. nih.gov In some cases, specialist insects can even metabolize the sequestered alkaloids into different, sometimes more potent, defensive compounds. researchgate.netnih.gov This remarkable adaptation allows these insects to exploit a food source that is unavailable to most other herbivores, turning the plant's chemical defense into their own. researchgate.net

Allelopathic Effects and Interspecific Chemical Signaling

Platynecine diesters, as part of the broader family of pyrrolizidine alkaloids (PAs), are significant contributors to the chemical ecology of the plants that produce them. Their roles extend beyond defense against herbivores to mediating interactions between plants. Allelopathy, the process by which a plant releases chemical compounds that influence the growth and development of neighboring plants, is a key aspect of these interactions. nih.govnih.gov These released compounds, known as allelochemicals, can have either inhibitory or stimulatory effects on the surrounding flora, depending on the specific compound, its concentration, and the susceptibility of the target species. nih.gov

The release of PAs from a plant can occur through various mechanisms, including decomposition of plant matter, which then leaches these alkaloids into the soil. nih.gov Research has demonstrated that these soil-borne PAs can be absorbed by the roots of other plants growing in the vicinity, a phenomenon termed "Horizontal Natural Product Transfer". nih.gov This uptake can lead to significant ecological consequences, as the receiving plants may experience altered growth patterns. For instance, studies on the alkaloid-containing plant Crotalaria retusa have shown its allelopathic potential to affect the growth of nearby bean seedlings (Phaseolus vulgaris). researchgate.net

The effects of these allelochemicals are varied. For example, benzoic acid and trans-cinnamic acid, the latter being structurally related to the cinnamate (B1238496) moiety of the subject compound, have been shown to reduce both root and shoot dry biomass in soybean plants. scirp.org The affected plants often exhibit stunted and less flexible lateral roots. scirp.org While direct studies on Platynecine 7,9-cinnamate diester are not prevalent, the known allelopathic activities of related PAs and cinnamic acid derivatives suggest its potential to act as a potent interspecific signaling molecule, influencing the composition and structure of its plant community. nih.govscirp.org This chemical communication can provide a competitive advantage to the producing plant by suppressing the growth of competitors. nih.gov

Investigation of Platynecine Diesters in Plant-Microbe Interactions (e.g., Antimicrobial Properties against Plant Pathogens)

The defensive roles of platynecine diesters and other pyrrolizidine alkaloids (PAs) are not limited to interactions with herbivores and other plants but also extend to the microbial world. Plants produce a vast array of secondary metabolites, including alkaloids, as a defense mechanism against pathogenic microorganisms like fungi and bacteria. researchgate.netnih.gov The investigation into the antimicrobial properties of PAs has revealed their potential to inhibit the growth of various plant pathogens.

Research has shown that PAs extracted from various plants exhibit significant antimicrobial activity. For example, alkaloids are known to interfere with microbial cell membranes, disrupting their integrity and leading to cell death. nih.govnih.gov Studies focusing on specific PAs have demonstrated their effectiveness against a range of phytopathogenic fungi. Europine, a PA isolated from Heliotropium bovei, has been found to possess antifungal activity against Fusarium moniliforme. nih.gov Similarly, PAs from Heliotropium subulatum were active against several fungal species, including Aspergillus fumigatus, Aspergillus niger, and Rhizoctonia phaseoli. nih.gov

The antimicrobial spectrum of PAs also includes activity against bacteria. Lasiocarpine, another PA, has shown inhibitory effects against the bacterium Bacillus subtilis. researchgate.net A synthetically derived pyrrolizidine alkaloid, designated PA-1, demonstrated strong antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.gov This broad range of activity underscores the importance of platynecine diesters and related PAs in protecting plants from a variety of microbial threats.

The following table summarizes research findings on the antimicrobial properties of various pyrrolizidine alkaloids against plant-pathogenic or related microorganisms.

| Pyrrolizidine Alkaloid | Source Plant (if specified) | Target Microorganism | Observed Effect | Citation |

| Europine | Heliotropium bovei | Fusarium moniliforme | Antifungal activity | nih.gov |

| PAs (unspecified) | Heliotropium subulatum | Aspergillus fumigatus | Antifungal activity | nih.gov |

| PAs (unspecified) | Heliotropium subulatum | Aspergillus niger | Antifungal activity | nih.gov |

| PAs (unspecified) | Heliotropium subulatum | Rhizoctonia phaseoli | Antifungal activity | nih.gov |

| PAs (unspecified) | Heliotropium subulatum | Penicillium chrysogenum | Antifungal activity | nih.gov |

| 9-Angeloylretronecine | Heliotropium bursiferum | Candida tropicalis | Antimicrobial activity | researchgate.net |

| Supinine | Heliotropium bursiferum | Aspergillus niger | Antimicrobial activity | researchgate.net |

| Lasiocarpine | Heliotropium bursiferum | Bacillus subtilis | Antimicrobial activity | researchgate.net |

| PA-1 (synthetic) | Not Applicable | Staphylococcus aureus | Antibacterial activity | nih.gov |

| PA-1 (synthetic) | Not Applicable | Escherichia coli | Antibacterial activity | nih.gov |

Emerging Research Frontiers and Future Perspectives on Platynecine 7,9 Cinnamate Diester

Discovery of Novel Platynecine Diester Structural Variants

The structural diversity of PAs is vast, with hundreds of unique compounds identified to date. researchgate.net This diversity arises from the combination of different necine bases and necic acids. nih.govproquest.com Platynecine is a saturated necine base, which distinguishes it from the more commonly studied unsaturated PAs that are known for their toxicity. acs.orgnih.gov The esterification of platynecine with various necic acids leads to a wide array of platynecine diesters.

Recent research has focused on identifying new structural variants of these diesters. While specific data on novel Platynecine 7,9-cinnamate diester variants is limited in the public domain, the general trend in PA research points towards the continuous discovery of new structures. researchgate.net These discoveries are often the result of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, which allow for the detailed characterization of compounds from complex plant extracts. nih.gov The identification of novel variants is crucial for understanding the full spectrum of chemical diversity within this class of compounds and for exploring their potential biological activities.

Table 1: Known and Potential Structural Variations in Platynecine Diesters

| Feature | Variation | Implication |

|---|---|---|

| Necine Base | Platynecine | Saturated, generally considered non-toxic. nih.gov |

| Other necine bases (e.g., Retronecine (B1221780), Otonecine) | Unsaturated, associated with hepatotoxicity. acs.org | |

| Necic Acid | Cinnamic Acid | Aromatic acid contributing to the diester structure. |

| Other necic acids (e.g., Angelic, Tiglic, Senecioic) | Leads to different diester analogues with potentially varied properties. nih.gov | |

| Esterification Pattern | 7,9-Diester | Specific linkage of two necic acid molecules. |

Systems Biology Approaches to Pyrrolizidine (B1209537) Alkaloid Biosynthesis and Regulation

Understanding the biosynthesis of PAs is key to unlocking their full potential. Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic view of the complex metabolic networks involved in PA production.

The biosynthesis of the platynecine base starts from the amino acid arginine, which is converted to putrescine and then to homospermidine, the first committed precursor for PA biosynthesis. nih.govwikipedia.org A series of enzymatic reactions then leads to the formation of the pyrrolizidine ring system. nih.gov The necic acids, such as cinnamic acid, are derived from other metabolic pathways. proquest.com

Systems biology approaches are being used to identify the genes and enzymes responsible for each step of this intricate process. For instance, transcriptomic analysis of PA-producing plants can reveal which genes are upregulated during alkaloid production. This information can then be used to functionally characterize the corresponding enzymes. A key enzyme that has been identified is homospermidine synthase (HSS), which catalyzes the first specific step in the biosynthesis of the necine base. nih.govpnas.org

Synthetic Biology and Metabolic Engineering for Enhanced Production of Specific Platynecine Diesters

The low abundance of many PAs in their natural plant sources presents a significant challenge for research and potential applications. youtube.com Synthetic biology and metabolic engineering offer promising solutions to this problem by enabling the production of these compounds in microbial hosts like yeast or bacteria. youtube.comyoutube.complos.org

The goal of metabolic engineering is to modify the metabolism of a host organism to enhance the production of a desired compound. youtube.com This can involve overexpressing key enzymes in the biosynthetic pathway, knocking out competing metabolic pathways, and optimizing fermentation conditions. youtube.comnih.gov For this compound, this would involve introducing the genes for the entire biosynthetic pathway into a suitable microbial host.

Synthetic biology provides the tools and strategies to design and construct these engineered metabolic pathways. nih.gov This includes the use of standardized genetic parts, such as promoters and ribosome binding sites, to fine-tune the expression of the biosynthetic genes. nih.gov While the complete heterologous production of a complex PA like this compound is still a significant challenge, ongoing research in this area is paving the way for the sustainable and scalable production of these valuable compounds.

Advanced Computational Chemistry and Molecular Dynamics Simulations for Structure-Activity Relationship Prediction

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the relationship between the structure of a molecule and its biological activity. plos.org These methods can be used to predict how a molecule like this compound will interact with biological targets, such as enzymes or receptors.

For PAs, a key area of interest is predicting their toxicity. While platynecine-type PAs are generally considered non-toxic due to their saturated necine base, computational models can help to confirm this and to identify any potential for adverse effects. nih.govnih.gov For example, molecular docking studies can predict the binding affinity of a PA to cytochrome P450 enzymes, which are involved in the metabolic activation of toxic PAs. acs.org

MD simulations can provide a dynamic view of how a PA interacts with its target over time. This can reveal important information about the stability of the interaction and the conformational changes that occur upon binding. This knowledge is invaluable for designing new PA analogues with improved properties.

Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Characterization

In the context of this compound, AI and ML can be applied in several ways:

Genome Mining: ML algorithms can be trained to identify biosynthetic gene clusters (BGCs) for PAs in plant genomes. nih.gov This can accelerate the discovery of new PA biosynthetic pathways and novel structural variants.

Structure Elucidation: AI can assist in the interpretation of complex analytical data, such as mass spectra and NMR spectra, to facilitate the identification of unknown compounds.

Bioactivity Prediction: ML models can be trained on existing data to predict the biological activities of new or uncharacterized PAs. nih.govacs.org This can help to prioritize compounds for further investigation.

De Novo Design: Generative AI models can be used to design novel PA structures with desired properties, such as enhanced efficacy or reduced toxicity. acs.org

The integration of AI and ML into the natural product discovery pipeline has the potential to revolutionize the field, making the process faster, more efficient, and more predictive. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and distinguishing Platynecine 7,9-cinnamate diester from structurally similar pyrrolizidine alkaloids?

- Methodology : Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are effective for initial separation. Platynecine diesters exhibit distinct Rf values (e.g., Rf 0.18 on silica gel TLC) due to their stronger basicity (pKa ~10.2) compared to retronecine or heliotridine diesters (pKa ~8.9–9.0) . For precise structural confirmation, combine nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HRMS) to resolve esterification patterns at C-7 and C-9 positions .

Q. How does the esterification pattern of platynecine influence its bioactivity?

- Methodology : Comparative bioassays (e.g., γH2AX assays for genotoxicity or in vitro smooth muscle relaxation studies) can isolate structure-activity relationships. Platynecine diesters, unlike heliotridine-based analogs, lack hepatic toxicity due to their saturated necine core but exhibit potent local anesthetic effects (e.g., surpassing lidocaine in corneal assays) . Use deuterium-labeled cinnamate derivatives to track metabolic stability during in vitro studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adopt hazard controls aligned with pyrrolizidine alkaloid guidelines:

- Use fume hoods for powder handling to avoid inhalation.

- Implement LC-MS/MS protocols to monitor residual traces in lab equipment .

- Reference RIFM safety assessments for cinnamate derivatives to establish exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic Profiling : Use hepatic S9 fractions or HepaRG cells to simulate in vivo metabolism, identifying detoxification pathways (e.g., N-oxidation) that reduce toxicity .

- Pharmacokinetic Modeling : Apply compartmental models to assess tissue-specific accumulation, particularly in neural or cardiac tissues where local anesthetic effects are pronounced .

- Species-Specific Sensitivity : Compare murine and human CYP450 enzyme activity to explain interspecies variability .

Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodology :

- Orthogonal Esterification : Use protecting groups (e.g., tert-butyldimethylsilyl) to selectively esterify C-7 and C-9 hydroxyls, followed by cinnamoyl chloride coupling under anhydrous conditions .

- Quality Control : Validate purity via UHPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and confirm macrocyclic integrity using circular dichroism .

Q. How should researchers design dose-response studies to evaluate the dual cardiovascular and neuropharmacological effects of this compound?

- Methodology :

- Multiparametric Assays : Combine Langendorff heart preparations (to assess cardiac inhibition) with patch-clamp electrophysiology (to study neuromuscular blockade) .

- Data Normalization : Express effects as percentages relative to baseline activity, using ANOVA with Tukey’s post hoc test to compare treatment groups .

- Controlled Variables : Maintain physiological pH (7.4) and temperature (37°C) in ex vivo models to minimize confounding factors .

Methodological Notes

- Chromatographic Reference Standards : Use supinidine and retronecine esters as internal standards for relative retention time (RRT) calibration in GLC .

- Toxicity Screening : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to pre-filter analogs before in vitro testing .

- Data Reproducibility : Adhere to ICMJE guidelines for documenting chemical purity, batch numbers, and instrument calibration parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.